molecular formula C19H17ClN2O3 B2634817 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole CAS No. 2034356-05-1

2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole

Cat. No.: B2634817
CAS No.: 2034356-05-1
M. Wt: 356.81
InChI Key: XJRXMDXPJHPDKG-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Preparation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by other methods such as the Mannich reaction.

    Coupling of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions, often using chlorobenzoyl chloride in the presence of a base like pyridine.

    Final Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the benzoxazole ring, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoxazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}nicotinonitrile: Similar structure but with a nicotinonitrile group instead of a benzoxazole ring.

    2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}benzothiazole: Contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-5-3-4-13(12-14)18(23)22-10-8-15(9-11-22)24-19-21-16-6-1-2-7-17(16)25-19/h1-7,12,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRXMDXPJHPDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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